molecular formula C15H13NO3S2 B2916129 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate CAS No. 304476-31-1

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Cat. No.: B2916129
CAS No.: 304476-31-1
M. Wt: 319.39
InChI Key: GGDQIPHYCSLYFW-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CID 2333037) is a chemical compound with the molecular formula C 15 H 13 NO 3 S 2 . It features a benzothiazole moiety linked to a 4-methylbenzenesulfonate (tosylate) group, a structure that classifies it as a sulfonate ester derivative. The benzothiazole core is a privileged scaffold in medicinal and therapeutic chemistry, known for its wide range of significant biological and pharmacological activities . Benzothiazole derivatives have been extensively investigated for their anti-cancer, anti-inflammatory, anti-viral, anti-microbial, and neuroprotective properties, and are found in several approved and investigational drugs . Furthermore, sulfonate esters are of high interest in organic synthesis due to their utility as alkylating agents and intermediates, with the tosylate group serving as an excellent leaving group in nucleophilic substitution reactions. This makes this compound a valuable building block for researchers developing novel benzothiazole-based compounds for pharmaceutical, agrochemical, and materials science applications . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-11-6-8-12(9-7-11)21(17,18)19-10-15-16-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDQIPHYCSLYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1,3-benzothiazol-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Applications of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

This compound is an organic compound with the molecular formula C15H13NO3S2C_{15}H_{13}NO_{3}S_{2} and a molecular weight of 319.41 g/mol. It is used as an intermediate in synthesizing various organic compounds. The compound is also studied for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 1,3-benzothiazol-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 1,3-benzothiazol-2-ylmethanol and 4-methylbenzenesulfonic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Research is ongoing to explore its potential therapeutic applications.
  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Studies on Benzothiazole Derivatives

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters with Benzothiazole Moieties

N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides
  • Structural Features : These compounds (e.g., X = F, Cl) feature a sulfonylhydrazide group linked to the benzothiazole ring. Unlike the target compound’s ester group, these derivatives contain a sulfonamide bond (N-SO₂) .
  • Physical Properties :

    Compound (X) Melting Point (°C) Yield (%)
    F 110–112 60
    Cl 172–174 61

    The higher melting point for the chlorinated derivative suggests stronger intermolecular forces (e.g., halogen-dependent π-π stacking or hydrogen bonding) .

  • Synthesis : Prepared via nucleophilic substitution between 2-hydrazinylbenzothiazole and halobenzenesulfonyl chlorides. This contrasts with the target compound’s likely synthesis, which may involve esterification of a benzothiazole alcohol with 4-methylbenzenesulfonyl chloride .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • Reactivity: Functions as a β-keto-sulfone intermediate in Michael additions and Knoevenagel condensations. The sulfone group enhances electrophilicity, enabling C–C bond formation. The target compound’s sulfonate ester may exhibit similar reactivity in nucleophilic substitutions .

Sulfonate Esters with Diverse Backbones

Bicyclo[2.2.2]oct-2-en-1-yl 4-methylbenzene-1-sulfonate
  • Biological Relevance: Identified as a differential metabolite in lactating donkeys.
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
  • Structural Variation : Incorporates a trifluoroethyl-thiazole group, enhancing electron-withdrawing effects. Such modifications can alter solubility and metabolic stability compared to the benzothiazole-based target compound .

Salts and Ionic Derivatives

2-Aminoanilinium 4-methylbenzenesulfonate
  • Hydrogen Bonding : The sulfonate anion participates in extensive N–H···O hydrogen bonds, influencing crystal packing and solubility. Similar interactions may stabilize the target compound in solid-state configurations .

Key Comparative Insights

Structural and Functional Differences

  • Backbone vs. The benzothiazole ring in the target compound may confer fluorescence or coordination properties absent in simpler sulfonate esters .

Biological Activity

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is an organic compound with a diverse range of biological activities, particularly in the fields of photodynamic therapy (PDT), antimicrobial applications, and potential anti-inflammatory effects. This article delves into its biological activity, supported by research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₁₃N₁O₃S₂ and a molecular weight of approximately 321.39 g/mol. Its structure features a benzothiazole moiety and a sulfonate group, which contribute to its reactivity and biological properties. The presence of the sulfonate group enhances solubility and facilitates interactions with biological targets.

1. Photodynamic Therapy (PDT)

This compound has been identified as a promising photosensitizer in PDT. This therapeutic approach utilizes light-activated compounds to produce reactive oxygen species (ROS) that can induce cell death in cancer cells.

Key Findings:

  • Cell Viability Assays: Studies using human carcinoma cells demonstrated that exposure to this compound under specific light conditions significantly reduced cell viability, indicating effective induction of apoptosis in cancer cells .
  • Dose-Dependent Response: The efficacy of the compound was shown to be dose-dependent, with higher concentrations leading to increased cell death .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is attributed to its structural features which allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study:

  • A study evaluating the compound's activity against Staphylococcus aureus showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Research Insights:

  • In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • The benzothiazole moiety interacts with various enzymes and receptors, modulating their activity.
  • The sulfonate group enhances the compound's solubility and reactivity, facilitating its biological effects .

Synthesis Methods

Various synthesis methods for this compound have been reported:

  • Nucleophilic Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
  • Oxidation and Reduction Reactions: Depending on the reagents used, the compound can undergo oxidation or reduction.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the formation of sulfonic acids and other derivatives .

Comparative Analysis Table

Compound NameStructure FeaturesUnique Aspects
BenzothiazoleContains a benzothiazole ringSimpler structure without sulfonate
5-(Trifluoromethyl)-1,3-benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonateSimilar functional groups with trifluoromethyl substitutionEnhanced lipophilicity
Benzothiazolium saltSalt form of benzothiazole derivativesIonic nature may affect solubility and reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, and how can purity be optimized?

  • Methodology : Microwave-assisted synthesis (e.g., under inert atmosphere with catalysts like DCC/DMAP) improves yield and reduces side reactions . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Monitor reaction progress using TLC or HPLC .
  • Data Support : Crystallization conditions in (e.g., solvent selection for single-crystal growth) and reagent purity specifications in (≥97%) highlight the importance of controlled conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and sulfonate ester linkage .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database comparisons in ) validates molecular weight .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in ) .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the benzothiazole or sulfonate moieties?

  • Methodology : Kinetic studies (e.g., monitoring sulfonate ester hydrolysis via UV-Vis) and computational DFT analyses (as in ) reveal electronic effects. Substituent effects on transition states can be modeled using software like Gaussian .
  • Data Contradictions : Contrast reactivity of sulfonate esters ( ’s thermochemistry data) with benzothiazole’s electron-withdrawing effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes like cyclooxygenase-2. Use crystal structures (e.g., ) to validate docking poses .
  • Limitations : Address discrepancies between in silico predictions and experimental IC50_{50} values via free-energy perturbation (FEP) calculations .

Q. How can conflicting solubility or stability data be resolved?

  • Methodology :

  • Solubility : Use Hansen solubility parameters and solvatochromic analysis () to optimize solvents .
  • Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Compare with thermochemical data (e.g., gas-phase stability in ) .

Q. What strategies assess the compound’s potential as a biochemical probe?

  • Methodology :

  • Fluorescent Tagging : Introduce dansyl or BODIPY groups to track cellular localization .
  • Enzyme Inhibition Assays : Measure IC50_{50} against targets (e.g., kinases) using fluorescence polarization .

Q. How do solvent polarity and proticity influence its photophysical properties?

  • Methodology : Solvatochromic shifts in UV-Vis/fluorescence spectra (as in ) quantify solvent effects. Correlate with Kamlet-Taft parameters to model polarity/polarizability .

Q. What are the best practices for long-term storage to prevent degradation?

  • Methodology : Store under argon at -20°C in amber vials. Periodic NMR/HPLC checks (every 6 months) detect hydrolysis or oxidation. ’s catalog recommends desiccants for hygroscopic compounds .

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